![molecular formula C12H8BrN3S B2686249 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine CAS No. 1488649-29-1](/img/structure/B2686249.png)
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine
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Overview
Description
“5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is a chemical compound that is used as a pharmaceutical intermediate . It is known to be irritating to eyes, respiratory system, and skin .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is represented by the InChI code 1S/C12H8BrN3S/c13-8-1-2-11-10(4-8)16-12(17-11)7-3-9(14)6-15-5-7/h1-6H,14H2
.
Physical And Chemical Properties Analysis
“5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is a crystalline compound with a molecular weight of 306.19 . It is stable up to 290 °C and has a melting point of 271.4 °C .
Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory activity against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency than standard reference drugs .
Organic Synthesis
The compound is used in organic synthesis, contributing to the development of new methods for creating bioactive glycohybrids . It’s involved in various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Docking Studies
Molecular docking studies have been conducted with benzothiazole derivatives, including “5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine”, to search for a potent inhibitor with enhanced anti-tubercular activity . These studies help understand the structure-activity relationships of new benzothiazole derivatives .
Pharmaceutical Testing
“5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for obtaining accurate results in pharmaceutical research and development .
Development of New Materials
The compound is also used in the development of carbohydrate-derived materials . These materials have potential applications in various fields, including biomedicine and materials science .
Protein-Ligand Interaction Studies
“5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-amine” is used in protein-ligand interaction studies via in silico docking tools . These studies are essential for understanding the interactions between proteins and ligands at the molecular level, which can inform the design of new drugs .
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit allosteric enhancement of agonist activity at the a1 adenosine receptor .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may affect pathways related to mycobacterium tuberculosis .
Result of Action
Some benzothiazole derivatives have shown potent growth inhibition properties against certain human cancer cell lines , suggesting potential antitumor activity.
properties
IUPAC Name |
5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3S/c13-8-1-2-11-10(4-8)16-12(17-11)7-3-9(14)6-15-5-7/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBQLZZVMSFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1488649-29-1 |
Source
|
Record name | 5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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